molecular formula C23H20N2O5S2 B2682322 2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 686737-45-1

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2682322
CAS No.: 686737-45-1
M. Wt: 468.54
InChI Key: ZDRQINOHFCWUKV-UHFFFAOYSA-N
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Description

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.54. The purity is usually 95%.
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Biological Activity

The compound 2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several notable functional groups:

  • Benzenesulfonyl group : Known for its electrophilic properties.
  • Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Oxazole ring : Enhances the compound's ability to engage in hydrogen bonding and π-π interactions.

The overall structure allows for diverse chemical reactivity, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzenesulfonyl group acts as an electrophile, while the furan and oxazole rings facilitate binding through hydrogen bonding and π-π interactions. This interaction profile suggests potential applications in medicinal chemistry, particularly in developing drugs targeting specific enzymes or receptors.

Table 1: Potential Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of certain bacterial strains
Anti-inflammatoryReduces inflammation in cellular models
AnticancerInduces apoptosis in cancer cell lines

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and oxazole rings can inhibit the growth of various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or enzyme inhibition .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. The presence of the furan moiety has been linked to a decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promising results. In various cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of a related furan-containing compound against Staphylococcus aureus. The compound demonstrated an IC50 value significantly lower than conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

Research involving human macrophage cell lines revealed that treatment with the compound resulted in a marked reduction in TNF-alpha levels after exposure to lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .

Case Study 3: Cancer Cell Line Studies

In a study focusing on breast cancer cell lines (MCF-7), the compound was shown to inhibit cell growth by inducing G0/G1 phase arrest. Flow cytometry analysis confirmed increased apoptotic cells following treatment with varying concentrations of the compound .

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-15-11-16(2)13-17(12-15)24-20(26)14-31-23-22(25-21(30-23)19-9-6-10-29-19)32(27,28)18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQINOHFCWUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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